

An In-depth Technical Guide to Magnesium Aluminometasilicate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium aluminometasilicate*

Cat. No.: *B1143528*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Magnesium Aluminometasilicate**, a multifunctional excipient pivotal in modern pharmaceutical formulations. This document delves into its chemical identity, physicochemical properties, synthesis, and its versatile applications in drug delivery systems, with a focus on enhancing bioavailability and stability of active pharmaceutical ingredients (APIs).

Chemical Identity and Physicochemical Properties

Magnesium Aluminometasilicate is a synthetic, amorphous, porous material with a composition that can vary, leading to different grades with distinct properties. This variability is reflected in the multiple CAS numbers and chemical formulas reported in the literature. It is crucial for researchers to consider the specific grade of **Magnesium Aluminometasilicate** as its properties can significantly impact formulation performance.

CAS Numbers and Chemical Formulas

The complex and variable nature of **Magnesium Aluminometasilicate** results in several identifiers. The most frequently cited CAS numbers include 12511-31-8 and 1327-43-1.^{[1][2]} Other reported CAS numbers are 12408-47-8 and 71205-22-6.^[3] This variation arises from the

different ratios of its core components: magnesium oxide (MgO), aluminum oxide (Al_2O_3), and silicon dioxide (SiO_2).

The chemical formula is often represented in a generalized form, such as $Al_2O_3 \cdot MgO \cdot 1.7SiO_2 \cdot xH_2O$ or $Al_2O_3 \cdot MgO \cdot 2SiO_2 \cdot xH_2O$, indicating the presence of water of hydration.^{[4][5]} A simpler representation is $AlMgO_4Si+$.^[6] The specific ratio of the oxides defines the grade and, consequently, the physicochemical properties of the material.

Physicochemical Properties of Different Grades

Commercially available grades of **Magnesium Aluminometasilicate**, such as the Neusilin® series, offer a range of properties tailored for specific pharmaceutical applications. The following tables summarize key quantitative data for different types of **Magnesium Aluminometasilicate**.

Table 1: General Properties of Pharmaceutical Grade **Magnesium Aluminometasilicate**

Property	Value	References
Appearance	White to off-white, odorless, tasteless powder or granules	[2]
Solubility	Practically insoluble in water and ethanol	[2]
pH (of a 4-5% aqueous suspension)	Typically ranges from 6.0 to 10.5, depending on the grade	[2]
Loss on Drying	$\leq 20\%$	[7]
Acid Consuming Capacity	≥ 210 mL of 0.1 N HCl per gram	[2]

Table 2: Comparative Properties of Different Neusilin® Grades

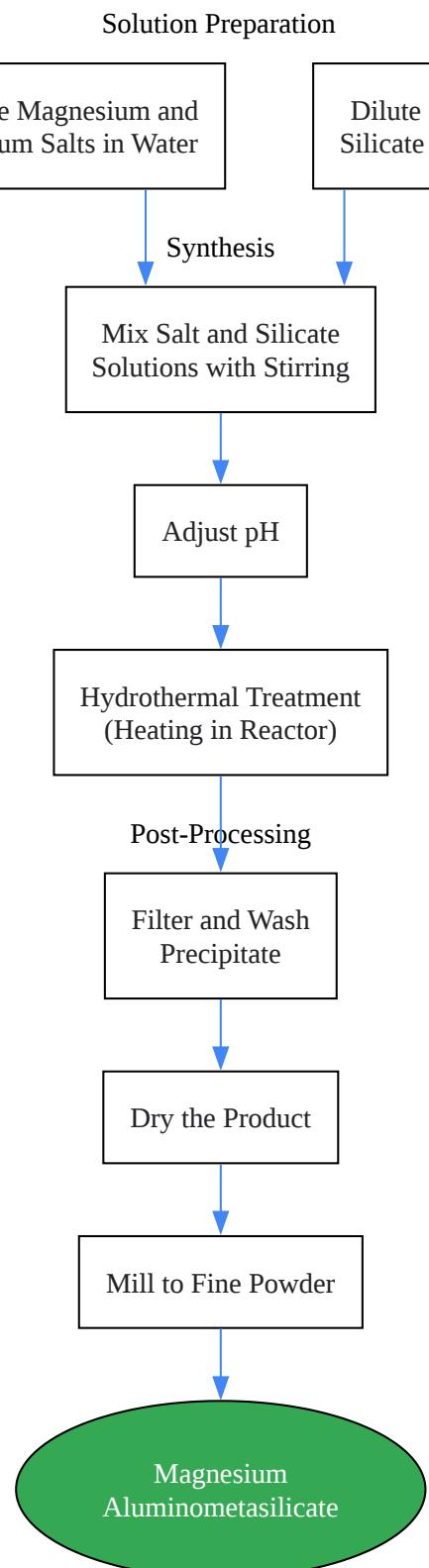
Property	Neusilin® UFL2	Neusilin® US2	Neusilin® S2
pH (4% slurry)	6.0 - 8.0	6.0 - 8.0	9.0 - 10.5
Average Particle Size (µm)	50	106	100
Specific Surface Area (m ² /g)	300	300	110
Oil Adsorption Capacity (mL/g)	3.2	3.2	1.8
Water Adsorption Capacity (mL/g)	3.2	3.2	1.8
Loose Bulk Density (g/mL)	0.08 - 0.13	0.13 - 0.18	0.20 - 0.28
Tapped Bulk Density (g/mL)	0.10 - 0.16	0.16 - 0.22	0.25 - 0.35

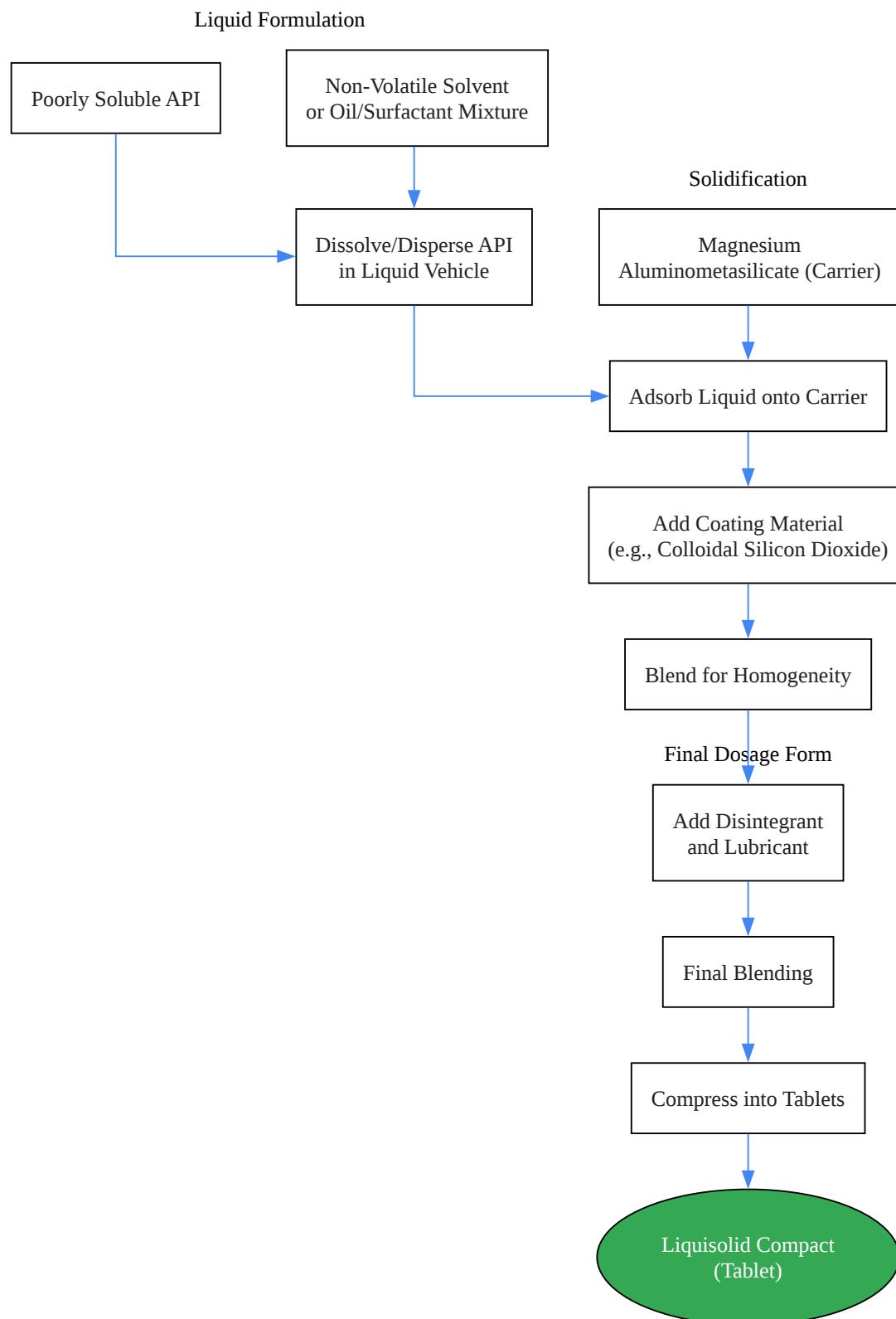
Synthesis of Magnesium Aluminometasilicate

Magnesium Aluminometasilicate is synthetically produced, allowing for controlled properties. The most common method is hydrothermal synthesis, which involves the reaction of magnesium and aluminum salts with a silicate source in an aqueous solution under controlled temperature and pH.

Experimental Protocol: Hydrothermal Synthesis

This protocol describes a general method for the laboratory-scale synthesis of **Magnesium Aluminometasilicate**.


Materials:


- Magnesium salt (e.g., Magnesium Chloride or Magnesium Sulfate)
- Aluminum salt (e.g., Aluminum Sulfate or Aluminum Chloride)

- Silicate source (e.g., Sodium Silicate solution)
- Deionized water
- Hydrochloric acid or Sodium Hydroxide for pH adjustment

Procedure:

- Preparation of Salt Solution: Dissolve equimolar amounts of the magnesium salt and aluminum salt in deionized water with stirring to create a homogeneous mixed salt solution. [8]
- Preparation of Silicate Solution: In a separate vessel, dilute the sodium silicate solution with deionized water.[8]
- Reaction: Slowly add the mixed salt solution to the silicate solution under vigorous stirring.[8]
- pH Adjustment: Adjust the pH of the resulting slurry to a desired range (typically neutral to slightly alkaline) using hydrochloric acid or sodium hydroxide.[8]
- Hydrothermal Treatment: Transfer the slurry to a sealed reactor and heat to a temperature between 100°C and 200°C for several hours to facilitate the crystallization of the **Magnesium Aluminometasilicate**.[8]
- Filtration and Washing: After cooling, filter the precipitate and wash it thoroughly with deionized water to remove any unreacted salts and impurities.[8]
- Drying: Dry the washed product in an oven at 105-110°C until a constant weight is achieved. [8]
- Milling: If necessary, mill the dried product to obtain a fine powder with a uniform particle size.[8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dva.com [dva.com]
- 2. chempoint.com [chempoint.com]
- 3. ijsonpsonline.com [ijjsonpsonline.com]
- 4. phexcom.com [phexcom.com]
- 5. US20100196475A1 - Controlled release tablet formulation containing magnesium aluminometasilicate - Google Patents [patents.google.com]
- 6. Self-microemulsifying drug delivery system (SMEDDS) for improved oral delivery and photostability of methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fujichemical.co.jp [fujichemical.co.jp]
- 8. en.888chem.com [en.888chem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Magnesium Aluminometasilicate for Pharmaceutical Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1143528#cas-number-and-chemical-formula-for-magnesium-aluminometasilicate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com